1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol

Drug metabolism Urinary biomarker Fenfluramine pharmacokinetics

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (1-TFMPD; CAS 15814-25-2; C₁₀H₁₁F₃O₂; MW 220.19 g/mol) is the diol metabolite of the anorectic agent fenfluramine/dexfenfluramine, arising via the deamination branch of fenfluramine biotransformation. Structurally, it bears a meta-trifluoromethylphenyl substituent on a propane-1,2-diol backbone, distinguishing it from the mono-alcohol and ketone congeners within the same metabolic cascade.

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
CAS No. 15814-25-2
Cat. No. B095941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
CAS15814-25-2
Synonyms1-(3-trifluoromethylphenyl)-1,2-propanediol
1-TFMPD
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)C(F)(F)F)O)O
InChIInChI=1S/C10H11F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-6,9,14-15H,1H3
InChIKeyISBSOFZWSJBJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (CAS 15814-25-2): Procurement-Grade Analytical Reference for Fenfluramine Metabolism Studies


1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (1-TFMPD; CAS 15814-25-2; C₁₀H₁₁F₃O₂; MW 220.19 g/mol) is the diol metabolite of the anorectic agent fenfluramine/dexfenfluramine, arising via the deamination branch of fenfluramine biotransformation [1]. Structurally, it bears a meta-trifluoromethylphenyl substituent on a propane-1,2-diol backbone, distinguishing it from the mono-alcohol and ketone congeners within the same metabolic cascade. The compound is recognized as a urinary metabolite of fenfluramine in man and is utilized as an analytical reagent for liver microsomal enzyme activity determination and calibration-curve construction in GC-MS and HPLC methodologies [2][3].

Why the Fenfluramine Diol Cannot Be Substituted by the Alcohol, Ketone, or Norfenfluramine in Analytical and Metabolic Probing Applications


The fenfluramine metabolic network comprises four principal species—nordexfenfluramine, the ketone (1-(3-trifluoromethylphenyl)propan-2-one), the alcohol (1-(3-trifluoromethylphenyl)propan-2-ol), and the diol (1-[3-(trifluoromethyl)phenyl]propane-1,2-diol)—each reporting on distinct enzymatic pathways and possessing divergent physicochemical properties [1]. Generic substitution within this series is inappropriate because: (i) the diol is the only congener bearing two hydroxyl groups, conferring higher polarity, distinct chromatographic retention, and differential derivatization chemistry relative to the mono-alcohol and ketone; (ii) the diol is specifically the major aglycone urinary metabolite in humans, whereas the alcohol is a minor species [2]; and (iii) unlike nordexfenfluramine, which retains serotonergic activity, the diol is pharmacologically inert and thus serves as a pathway-selective probe free of biological confounding [1]. The quantitative evidence below formalizes these differentiation dimensions.

Quantitative Comparator Evidence for 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol Versus In-Class Fenfluramine Metabolites


Evidence 1: The Diol Is the Major Aglycone Urinary Metabolite—Rank-Order Superiority Over the Alcohol Congener in Human Biomonitoring

In a controlled human urinary metabolism study (1 mg/kg oral fenfluramine dose, 0–24 h pooled urine), the diol (1-[3-(trifluoromethyl)phenyl]propane-1,2-diol) was explicitly identified as the 'major metabolite' in the aglycone fraction, while the alcohol (1-(3-trifluoromethylphenyl)propan-2-ol) and ketone (1-(3-trifluoromethylphenyl)propan-2-one) were detected as minor species [1]. This rank-order abundance differentiation is absent for the alcohol and ketone, which are present at lower, sub-dominant concentrations. The analytical method utilized ion-exchange resin extraction, solid-phase purification (Bond Elut C8), enzymic hydrolysis, derivatization, and capillary GC-MS for metabolite characterization [1].

Drug metabolism Urinary biomarker Fenfluramine pharmacokinetics

Evidence 2: Metabolic Pathway Branching Specificity—The Diol Reports Exclusively on the Deamination Pathway, Unlike Nordexfenfluramine

Fenfluramine metabolism diverges into two branches: N-dealkylation to nordexfenfluramine (catalyzed primarily by CYP2D6 with high affinity: Km 1.6 μM, Vmax 0.18 nmol min⁻¹ nmol P450⁻¹) and deamination via the ketone intermediate to the alcohol and diol (catalyzed by CYP1A2 and other isoforms) [1][2]. The diol is formed exclusively via the deamination pathway and cannot arise from the N-dealkylation branch. In human liver microsomes, nordexfenfluramine is the major product formed, with 'lesser amounts of a novel metabolite, N-hydroxynordexfenfluramine, and ketone and alcohol derivatives being formed' [1]. Recombinant CYP2D6 produced nordexfenfluramine as the sole product (Km 1.6 μM), while CYP1A2 was a lower-affinity enzyme (Km 301 μM, Vmax 1.12 nmol min⁻¹ nmol P450⁻¹) producing nordexfenfluramine with small amounts of N-hydroxynordexfenfluramine [1]. The statement in Haritos et al. (1997) confirms that 'serotonergic activity resides with fenfluramine and norfenfluramine only,' rendering the diol biologically inactive [2].

CYP450 metabolism Pathway-specific probe Enzyme phenotyping

Evidence 3: Physicochemical Differentiation—Molecular Weight, Hydrogen-Bond Donor Count, and Density Distinguish the Diol from Alcohol and Ketone Congeners

The diol (C₁₀H₁₁F₃O₂, MW 220.19 g/mol, 2 H-bond donors, density 1.3±0.1 g/cm³, boiling point 282.4±35.0 °C) is structurally differentiated from the alcohol (C₁₀H₁₁F₃O, MW 204.19 g/mol, 1 H-bond donor) and ketone (C₁₀H₉F₃O, MW 202.17 g/mol, 0 H-bond donors) . The additional hydroxyl group increases polarity and hydrogen-bonding capacity, producing a compound with a higher boiling point and greater water solubility relative to the alcohol and ketone. In reversed-phase LC, the diol elutes earlier than the alcohol or ketone; in GC, the diol requires derivatization to the ditrifluoroacetate ester prior to analysis, whereas the alcohol forms a monotrifluoroacetate and the ketone may be analyzed directly or after oximation [1].

Chromatographic retention Sample preparation Derivatization chemistry

Evidence 4: Validated GC-MS Analytical Method Performance—Calibration Range, Precision, and Accuracy Data for the Diol Metabolite

The GC-MS-SIM method of Haritos et al. (1997) simultaneously quantified nordexfenfluramine, the ketone, alcohol, and diol metabolites following trifluoroacetate derivatization [1]. Calibration curves for all metabolites, including the diol, were constructed between 48 and 9662 nM and fitted to quadratic equations with r² > 0.999. Within-day coefficients of variation ranged from 2.5% to 12.4%, and between-day CVs ranged from 6.7% to 17.5% across low (121 nM), medium (2415 nM), and above-medium (9662 nM) concentrations. Accuracy, expressed as bias, ranged from −0.4% to 12.6% (within-day) and 0.8% to 18.9% (between-day). For most metabolites, CV and bias increased at the lowest concentration (121 nM). Additionally, the CymitQuimica/Biosynth technical datasheet reports that TFP (diol) calibration curves were linear over 0.25–8 μM with correlation coefficients between 0.99 and 1.00, confirming method linearity in a lower concentration window relevant to microsomal incubation studies .

Method validation GC-MS quantification Bioanalytical chemistry

Evidence 5: Biological Inactivity—The Diol Lacks Serotonergic Activity, Avoiding Pharmacological Confounding in Assay Systems

Haritos et al. (1997) explicitly state that 'serotonergic activity resides with fenfluramine and norfenfluramine only' [1], meaning the ketone, alcohol, and diol metabolites are pharmacologically inert at serotonin receptors. This is critical because nordexfenfluramine is a potent 5-HT₂B receptor agonist (linked to cardiac valvulopathy) and a CYP2D6 inhibitor (IC₅₀ 4.7 μM for norfenfluramine; IC₅₀ 16 μM for fenfluramine) [2]. When used as an analytical reference standard in enzyme activity assays or as a calibration standard in biological matrices, the diol does not introduce serotonergic pharmacological activity or CYP inhibition that could confound the assay readout. In contrast, nordexfenfluramine reference material can inhibit CYP2D6 and activate 5-HT₂B receptors in cell-based or microsomal systems, potentially interfering with metabolic activity measurements.

Inactive metabolite Analytical standard Assay interference

High-Value Application Scenarios for 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol Based on Quantitative Differentiation Evidence


Scenario 1: CYP1A2/Deamination Pathway Activity Probe in Drug Metabolism Studies

Because the diol is formed exclusively via the deamination branch of fenfluramine metabolism—whereas nordexfenfluramine reports on the N-dealkylation (CYP2D6) branch—the diol can serve as a pathway-specific substrate or metabolite probe for CYP1A2 and other deamination-associated enzyme activities [1]. A laboratory phenotyping a new chemical entity suspected of modulating the deamination pathway would procure the diol as a quantitative calibration standard to construct authentic metabolite calibration curves (0.25–8 μM linear range, r² 0.99–1.00) [2] and avoid the pharmacological interference associated with nordexfenfluramine (CYP2D6 IC₅₀ 4.7 μM) [3].

Scenario 2: Urinary Biomonitoring and Doping Control for Fenfluramine Exposure

The diol's status as the major aglycone urinary metabolite of fenfluramine in humans [1] makes it the optimal analytical target for urinary biomonitoring programs, forensic toxicology, and anti-doping surveillance. A procurement decision prioritizing the diol over the alcohol or ketone maximizes assay sensitivity due to higher urinary abundance. The validated GC-MS method precision (within-day CV 2.5–12.4%, between-day CV 6.7–17.5%) supports its use in ISO 17025-accredited workflows [2].

Scenario 3: Fenfluramine Impurity and Degradation Product Reference Standard in Pharmaceutical Quality Control

As a characterized fenfluramine-related compound (MeSH mapping: fenfluramine/analogs & derivatives) [1], the diol fulfills the requirements for a pharmaceutical impurity reference standard under ICH Q3A/B guidelines. Its distinct physicochemical profile (MW 220.19, density 1.3±0.1 g/cm³, boiling point 282.4±35.0 °C) [2] enables chromatographic resolution from the parent drug and other process impurities. Laboratories performing ANDA method validation or stability-indicating assay development would select this compound as a resolved impurity marker rather than the alcohol or ketone, which may co-elute with other fenfluramine-related substances under standard reversed-phase conditions.

Scenario 4: Microsomal Enzyme Activity Calibration Curves in Preclinical DMPK

The compound is specifically documented as an analytical reagent for liver microsomal enzyme activity determination, where calibration curves (0.25–8 μM, r² 0.99–1.00) are used to quantify metabolite formation rates [1]. Because the diol lacks CYP inhibitory activity (unlike nordexfenfluramine, CYP2D6 IC₅₀ 4.7 μM), its inclusion as a calibration standard does not artifactually suppress the enzyme activities being measured—a critical consideration for DMPK labs generating in vitro intrinsic clearance data intended for in vitro–in vivo extrapolation (IVIVE).

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